![molecular formula C13H16N2O2 B2743357 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline CAS No. 303985-47-9](/img/structure/B2743357.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline
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Overview
Description
The compound “N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxazole ring in this compound is substituted with two methyl groups at the 3 and 5 positions, and a methoxyaniline group is attached to the 4 position of the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a heterocyclic ring, and the methoxyaniline group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The oxazole ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring might confer stability to the molecule, while the methoxyaniline group might influence its solubility .Scientific Research Applications
Positron Emission Tomography (PET) Imaging Probes
A study by Cui et al. (2012) involved the synthesis and evaluation of radiofluoro-pegylated phenylbenzoxazole derivatives, including 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline, for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. These compounds showed high affinity for β-amyloid aggregates, suggesting their potential as PET agents for detecting Alzheimer's disease in the human brain (Cui et al., 2012).
Synthetic Chemistry and Catalysis
Selva et al. (2003) discussed the use of dimethyl carbonate as a highly chemoselective methylating agent for functionalized anilines, leading to the exclusive formation of N-methylanilines. This process shows the application of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline derivatives in chemical synthesis and catalysis (Selva, Tundo, & Perosa, 2003).
Antimicrobial Activity
Thomas, Adhikari, and Shetty (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives starting from 4-methoxyaniline. The compounds exhibited moderate to very good antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Thomas, Adhikari, & Shetty, 2010).
Material Science and Photostabilization
Balakit et al. (2015) developed new thiophenes for reducing the level of photodegradation in poly(vinyl chloride) films. This study highlights the application of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline derivatives in materials science, particularly in enhancing the durability of polymers under UV exposure (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-13(10(2)17-15-9)8-14-11-4-6-12(16-3)7-5-11/h4-7,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHKLHHODPQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline |
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